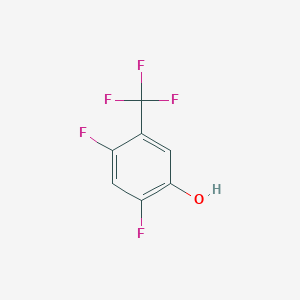

2,4-Difluoro-5-hydroxybenzotrifluoride

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRXLZAJKACJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 5 Hydroxybenzotrifluoride and Analogous Structures

Strategies for Introducing Fluorine and Trifluoromethyl Groups onto Aromatic Scaffolds

The installation of fluorine and trifluoromethyl groups onto benzene (B151609) rings is pivotal in medicinal and materials chemistry. These moieties can drastically alter a molecule's physical, chemical, and biological properties. The synthesis of 2,4-Difluoro-5-hydroxybenzotrifluoride relies on established and emerging techniques in this field.

Nucleophilic fluorination is a powerful method for creating carbon-fluorine bonds, typically by displacing a leaving group with a fluoride (B91410) ion. icrc.ac.ir One of the primary challenges is the low nucleophilicity and high basicity of fluoride ions, which can be mitigated through the choice of fluoride source, solvent, and catalysts. chemimpex.com

Common strategies applicable to aromatic systems include:

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a leaving group (such as -Cl or -NO₂) on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction's efficiency is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

Transition Metal-Catalyzed Fluorination: Palladium-catalyzed cross-coupling reactions have been developed for the fluorination of aryl halides or triflates. nih.gov These methods offer a versatile route to functionalized fluoroarenes under relatively mild conditions. nih.gov

Deoxyfluorination of Phenols: Phenols can be converted directly to aryl fluorides through deoxyfluorination. This transformation involves activating the hydroxyl group to create a better leaving group, which is then displaced by fluoride. One approach involves converting phenols into aryl fluorosulfonates, which then react with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) to yield the corresponding aryl fluoride. acs.orgresearchgate.net

The following table summarizes common nucleophilic fluorinating agents and their typical applications.

| Reagent/System | Substrate Type | Typical Conditions | Notes |

| KF/CsF | Activated Aryl Halides/Nitroarenes | High temperatures, polar aprotic solvents (e.g., DMSO, DMF) | Requires electron-deficient aromatic rings for SNAr. |

| Pd-catalyst / Fluoride Source | Aryl Triflates/Halides | Anhydrous conditions, specific ligands | Offers broad substrate scope but can be sensitive to reaction conditions. nih.gov |

| SO₂F₂ / NMe₄F | Phenols | One-pot reaction, often at room temperature | Converts phenols to aryl fluorides via an aryl fluorosulfonate intermediate. acs.org |

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic substrate, such as an electron-rich aromatic ring. google.com This approach is complementary to nucleophilic methods and is particularly useful for synthesizing fluoroarenes from precursors that are not electron-deficient.

Key reagents for electrophilic fluorination are typically N-F compounds, which contain a polarized nitrogen-fluorine bond that renders the fluorine atom electrophilic.

Selectfluor® (F-TEDA-BF₄): This is one of the most widely used and user-friendly electrophilic fluorinating agents. It is a stable solid that can fluorinate a wide range of substrates, including phenols and their derivatives. google.com

N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and effective N-F reagent used for the electrophilic fluorination of various nucleophiles, including aromatic compounds. google.com

A significant challenge in the electrophilic fluorination of substituted phenols is controlling the regioselectivity, as reactions can often yield mixtures of ortho- and para-substituted isomers. google.com

Regioselective Hydroxylation and Phenol (B47542) Functionalization Routes

The introduction of a hydroxyl group at a specific position on a polyfluorinated benzotrifluoride (B45747) scaffold is a critical step. Direct hydroxylation of an unactivated C-H bond is often difficult. Therefore, indirect, multi-step strategies are typically employed, where a pre-existing functional group is converted into the desired hydroxyl group.

Diazotization of Anilines: One of the most reliable methods for introducing a hydroxyl group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by hydrolysis of the resulting diazonium salt. uobaghdad.edu.iqquora.com For the synthesis of this compound, a key precursor would be 5-Amino-2,4-difluorobenzotrifluoride. cymitquimica.com This amine can be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt, which is then heated in water to yield the phenol. google.comresearchgate.net

Demethylation of Aryl Methyl Ethers (Anisoles): Another common strategy involves the synthesis of a methoxy-substituted precursor (an anisole), followed by cleavage of the methyl ether to unmask the phenol. researchgate.net Reagents such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) are effective for this transformation. researchgate.net This route offers an alternative if the corresponding methoxy-substituted benzotrifluoride is more accessible than the aniline.

Hydrolysis of Activated Aryl Halides: In some cases, a fluorine atom on a highly electron-deficient ring can be displaced by a hydroxide (B78521) or alkoxide nucleophile. A patent for a related compound, 2,4,5-trifluoro-3-hydroxybenzoic acid, describes a process where a fluorine atom is replaced by a hydroxyl group during a ring-opening reaction with sodium hydroxide. google.com This indicates that direct nucleophilic substitution to form the phenol is feasible under specific substitution patterns.

Multi-step Synthesis of Polyfluorinated Hydroxybenzotrifluorides

The synthesis of a molecule like this compound invariably requires a multi-step approach where functional groups are introduced sequentially. A plausible and efficient synthetic route can be designed based on the regioselective methods discussed previously.

One logical pathway would leverage the diazotization of a corresponding aniline. The synthesis could proceed as follows:

| Step | Transformation | Starting Material | Key Reagents | Product | Purpose |

| 1 | Nitration | 1,3-Difluoro-4-(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 2,4-Difluoro-5-nitrobenzotrifluoride | Introduction of a nitrogen functional group. |

| 2 | Reduction | 2,4-Difluoro-5-nitrobenzotrifluoride | H₂, Pd/C or SnCl₂ | 5-Amino-2,4-difluorobenzotrifluoride | Conversion of the nitro group to an amine. |

| 3 | Diazotization & Hydrolysis | 5-Amino-2,4-difluorobenzotrifluoride | NaNO₂, H₂SO₄, H₂O, Heat | This compound | Conversion of the amine to a hydroxyl group. |

This synthetic plan highlights a linear sequence where the substitution pattern is carefully built up, culminating in the formation of the target phenol. The commercial availability of precursors like 5-Amino-2,4-difluorobenzotrifluoride can significantly shorten such a synthesis. cymitquimica.com

Development of Convergent and Divergent Synthetic Pathways

Beyond linear sequences, modern synthetic chemistry often employs convergent and divergent strategies to efficiently produce target molecules and build libraries of related analogs for structure-activity relationship studies.

Divergent Synthesis: In a divergent approach, a common, late-stage intermediate is used as a branching point to generate a variety of structurally related compounds. For example, this compound itself could serve as a key intermediate. The phenolic hydroxyl group can be readily functionalized through reactions like etherification or esterification to produce a wide array of derivatives. This allows for the rapid exploration of chemical space around the core scaffold.

Chemical Reactivity and Transformation Studies of 2,4 Difluoro 5 Hydroxybenzotrifluoride

Reactivity of Aromatic Fluorine Atoms towards Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In the case of 2,4-Difluoro-5-hydroxybenzotrifluoride, the trifluoromethyl (-CF3) group at the C1 position acts as a powerful electron-withdrawing substituent, significantly activating the aromatic ring towards nucleophilic attack. This activation is crucial because the rate-determining step in SNAr reactions is the initial addition of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comcore.ac.uk

The regioselectivity of substitution on this compound is complex. The -CF3 group strongly activates the ortho (C2) and para (C4) positions. The phenolic hydroxyl group at C5 is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, under basic conditions, it deprotonates to form a strongly electron-donating phenoxide (-O⁻). This phenoxide group would further activate the ortho (C4) and para (C2) positions relative to itself. Consequently, the fluorine atom at C4 is expected to be the most reactive site for nucleophilic substitution due to the combined activating effects of the para -CF3 group and the ortho phenoxide.

| Nucleophile | Potential Reaction Site | Expected Product | Typical Conditions |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | C4 | 2-Fluoro-5-hydroxy-4-methoxybenzotrifluoride | MeOH, Heat |

| Ammonia (NH₃) | C4 | 4-Amino-2-fluoro-5-hydroxybenzotrifluoride | DMSO, Heat |

| Morpholine | C4 | 4-(Morpholino)-2-fluoro-5-hydroxybenzotrifluoride | DMF, K₂CO₃, Heat |

| Sodium thiophenoxide (NaSPh) | C4 | 2-Fluoro-5-hydroxy-4-(phenylthio)benzotrifluoride | DMF, Room Temp |

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). Conversely, the trifluoromethyl group is strongly deactivating and meta-directing, while the fluorine atoms are deactivating yet ortho-, para-directing. In this compound, these directing effects are in competition.

The phenolic hydroxyl group readily undergoes O-alkylation and O-acylation. These reactions proceed via the formation of a phenoxide ion in the presence of a base, which then acts as a potent nucleophile. O-alkylation, such as in the Williamson ether synthesis, involves the reaction of the phenoxide with an alkyl halide. O-acylation involves the reaction with an acyl halide or anhydride (B1165640) to form an ester. These reactions provide a straightforward method for functionalizing the molecule at the oxygen atom, altering its solubility, steric profile, and electronic properties. nih.govgoogle.com

| Reaction Type | Reagent | Base | Expected Product |

|---|---|---|---|

| O-Methylation | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 2,4-Difluoro-5-methoxybenzotrifluoride |

| O-Ethylation | Ethyl bromide (CH₃CH₂Br) | Sodium hydride (NaH) | 2,4-Difluoro-5-ethoxybenzotrifluoride |

| O-Benzylation | Benzyl chloride (BnCl) | Potassium hydroxide (B78521) (KOH) | 5-(Benzyloxy)-2,4-difluorobenzotrifluoride |

| O-Acetylation | Acetyl chloride (CH₃COCl) | Pyridine | 2,4-Difluoro-5-(trifluoromethyl)phenyl acetate |

| O-Benzoylation | Benzoyl chloride (PhCOCl) | Triethylamine (Et₃N) | 2,4-Difluoro-5-(trifluoromethyl)phenyl benzoate |

Transformations of the Trifluoromethyl Moiety

The trifluoromethyl group on a phenolic ring can undergo spontaneous hydrolytic defluorination in aqueous solutions, a reaction highly dependent on pH and the relative positions of the -OH and -CF3 groups. rsc.orgrsc.org Studies on various trifluoromethylphenol (TFMP) isomers have shown that 2-TFMP and 4-TFMP hydrolyze to form their corresponding hydroxybenzoic acids, while 3-TFMP is resistant to hydrolysis. rsc.org The reaction is initiated by the deprotonation of the phenol (B47542) to its phenolate (B1203915) form, which is the reactive species. rsc.orgrsc.org

The mechanism is proposed to proceed via an E1cb-like (Elimination, Unimolecular, conjugate Base) pathway. rsc.org The anionic phenoxide facilitates the elimination of a fluoride (B91410) ion to form a difluoro quinone methide intermediate. This intermediate is then attacked by water, and subsequent steps lead to the loss of the remaining two fluoride ions and the formation of a carboxylic acid group. The first step, the elimination of the first fluoride ion, is typically the rate-limiting step. nih.gov

| Compound | pH | Temperature (°C) | Observed Half-life (t₁/₂) |

|---|---|---|---|

| 4-Trifluoromethylphenol | 7.0 | 20 | ~100 days |

| 4-Trifluoromethylphenol | 9.0 | 20 | ~1 day |

| 2-Trifluoromethylphenol | 7.4 | 37 | 6.9 hours nih.gov |

| 2-Trifluoromethylphenol | 9.0 | 20 | ~10 days |

| 3-Trifluoromethylphenol | 6.2 - 10.8 | 40 | No significant hydrolysis observed rsc.org |

The formation of the phenoxide anion under basic conditions is a key step that activates the trifluoromethyl group towards transformation. The hydrolytic defluorination described in the previous section is the primary example of this anionically activated reactivity. The electron-donating character of the phenoxide facilitates the elimination of fluoride from the -CF3 group, initiating a cascade that would not occur in the protonated phenol. rsc.orgrsc.org

This activation principle highlights the phenoxide's ability to electronically influence distant parts of the molecule. While hydrolytic conversion to a carboxylic acid is the most well-documented transformation, the formation of the anionic charge on the ring could potentially enable other reactions. For example, the increased electron density on the aromatic system might influence its interaction with electrophilic reagents or its behavior in photochemical reactions. Research has shown that photoexcited phenoxides can participate in single-electron transfer to activate reagents like CF3I for trifluoromethylation reactions, demonstrating the unique reactivity of the anionic form. rsc.org In the context of this compound, the intrinsic reactivity is dominated by the intramolecular pathway of hydrolytic defluorination, driven by the stable exit of fluoride ions and the formation of a carboxylate group.

Thermally or Photochemically Induced Rearrangements

Currently, there is a lack of publicly available scientific literature detailing the thermally or photochemically induced rearrangements of this compound. Extensive searches of chemical databases and scholarly articles did not yield any specific studies on this particular type of transformation for this compound. Therefore, no detailed research findings or data on reaction pathways, products, and yields can be provided at this time.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound could not be located. The generation of a detailed and scientifically accurate article, as per the requested outline, requires access to primary data from various analytical techniques.

The required information for a thorough spectroscopic characterization includes:

¹H NMR: Chemical shifts (δ), multiplicity (e.g., singlet, doublet), coupling constants (J), and integration values for the proton nuclei.

¹³C NMR: Chemical shifts (δ) for each unique carbon atom in the molecule.

¹⁹F NMR: Chemical shifts (δ) and coupling constants (J) for the fluorine nuclei in both the trifluoromethyl group and on the aromatic ring.

Advanced 2D NMR: Correlation data from experiments such as COSY, HSQC, and HMBC to confirm the structural assignment of the ¹H and ¹³C signals.

FT-IR: Frequencies (cm⁻¹) of characteristic vibrational modes, such as O-H stretching, C-F stretching, and aromatic C=C bending.

Without this foundational data, it is not possible to construct the detailed analysis and data tables required for each section of the proposed article. While information on structurally similar compounds is available, the strict requirement to focus solely on this compound prevents the use of such data for comparative or predictive purposes within the scope of the request. Therefore, the article on the "Spectroscopic Characterization and Structural Elucidation of this compound" cannot be generated at this time.

Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 5 Hydroxybenzotrifluoride

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the molecule. For 2,4-Difluoro-5-hydroxybenzotrifluoride, the Raman spectrum is expected to be characterized by vibrations originating from the substituted benzene (B151609) ring and its functional groups.

Key vibrational modes anticipated in the Raman spectrum include:

Ring Stretching Modes: The carbon-carbon stretching vibrations within the benzene ring typically appear in the 1400-1620 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands. spectroscopyonline.com

C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also provide structural information. Out-of-plane C-H wagging modes, typically found between 700 and 1000 cm⁻¹, are particularly sensitive to the substitution pattern on the benzene ring. spectroscopyonline.comamazonaws.com

Substituent Vibrations:

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and are expected in the 1100-1300 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group will likely appear around 1200-1300 cm⁻¹, potentially coupled with O-H in-plane bending.

CF₃ Group Vibrations: The trifluoromethyl group has several characteristic vibrations, including symmetric and asymmetric stretching modes, which are expected to produce strong bands in the 1100-1350 cm⁻¹ region.

Ring-Breathing Mode: A strong band near 1000 cm⁻¹, corresponding to the ring-breathing vibration, is a characteristic feature in the Raman spectra of benzene derivatives. tum.de

The analysis of these vibrational frequencies allows for a comprehensive understanding of the molecule's structural arrangement. marmacs.org The specific positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=C Ring Stretch | 1580 - 1620 | Strong |

| C=C Ring Stretch | 1470 - 1520 | Medium |

| CF₃ Asymmetric Stretch | ~1280 | Strong |

| C-O Stretch (Phenolic) | ~1250 | Medium-Strong |

| C-F Stretch | 1150 - 1250 | Strong |

| CF₃ Symmetric Stretch | ~1140 | Strong |

| Ring Breathing Mode | 990 - 1010 | Strong |

| C-H Out-of-Plane Bend | 750 - 900 | Medium |

Note: The data in this table is illustrative and based on typical vibrational frequencies for substituted benzene derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. thermofisher.comnih.gov For this compound (C₇H₃F₅O), HRMS is crucial for confirming its atomic composition.

The theoretical monoisotopic mass of the molecular ion [M]⁺ is calculated to be 210.0098 u. An experimental HRMS measurement yielding a mass very close to this value would strongly support the proposed structure.

Furthermore, HRMS analysis of the fragmentation patterns (MS/MS) can elucidate the structure. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. For this compound, expected fragmentations could include the loss of a trifluoromethyl radical (•CF₃), carbon monoxide (CO), or hydrogen fluoride (B91410) (HF). mdpi.comyoutube.com

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₇H₃F₅O⁺ | 210.0098 |

| [M-HF]⁺ | C₇H₂F₄O⁺ | 190.0019 |

| [M-CO]⁺ | C₆H₃F₅⁺ | 182.0152 |

| [M-CF₃]⁺ | C₆H₃F₂O⁺ | 141.0146 |

| [M-CO-HF]⁺ | C₆H₂F₄⁺ | 162.0073 |

Note: The data in this table represents theoretical values for potential ions. The actual observed fragments depend on the ionization method and collision energy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. matec-conferences.org It is well-suited for the analysis of volatile and semi-volatile compounds like halogenated phenols. asianpubs.orgthermofisher.com

For the analysis of this compound, the compound would first be injected into the GC, where it would travel through a capillary column and separate from other components based on its boiling point and interaction with the column's stationary phase. Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation to form a trimethylsilyl (B98337) ether) may be employed to increase volatility and improve peak shape. nih.gov

After separation, the compound enters the mass spectrometer, which records its mass spectrum. This spectrum serves as a chemical fingerprint, showing the molecular ion peak and characteristic fragment ion peaks, allowing for positive identification. nih.gov The retention time from the GC provides an additional layer of identification.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| 2,4-Difluoro-5-(trimethylsiloxy)benzotrifluoride | 12.5 | 282 [M]⁺, 267 [M-CH₃]⁺, 213 [M-CF₃]⁺, 73 [Si(CH₃)₃]⁺ |

Note: This data is hypothetical. The actual retention time depends on the specific GC column and conditions used. Mass fragments are for the trimethylsilyl (TMS) derivative.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions.

Substituted phenols typically exhibit two main absorption bands, often referred to as the B-band (or secondary band) and the C-band (or primary band). cdnsciencepub.com The positions and intensities of these bands are influenced by the substituents on the benzene ring. nih.gov

The hydroxyl (-OH) group is an auxochrome that typically causes a bathochromic (red) shift to longer wavelengths.

The fluoro (-F) and trifluoromethyl (-CF₃) groups are electron-withdrawing and can cause hypsochromic (blue) shifts or more complex spectral changes. docbrown.info

The UV-Vis spectrum of phenols is highly sensitive to pH. youtube.com In a basic solution, the phenolic proton is removed to form the phenolate (B1203915) ion. This increases the electron-donating ability of the oxygen and extends the conjugation, resulting in a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect). nih.gov This pH-dependent shift is a characteristic feature used to identify phenolic compounds.

| Solvent/Condition | Expected λmax (Band B) | Expected λmax (Band C) |

|---|---|---|

| Neutral (e.g., Methanol) | ~275 - 285 nm | ~220 - 230 nm |

| Basic (e.g., Methanol + NaOH) | ~295 - 310 nm | ~240 - 255 nm |

Note: The data in this table is illustrative and based on general trends for substituted phenols. cdnsciencepub.comresearchgate.net

Fluorescence Spectroscopy and Lifetime Measurements

Fluorescence spectroscopy involves the excitation of a molecule with light, followed by the measurement of the emitted light as the molecule returns to its ground electronic state. Many aromatic hydrocarbons and their derivatives are fluorescent. dtic.milacs.org

The fluorescence properties of this compound would be influenced by its specific substitution pattern. The trifluoromethyl group, in particular, can affect the photophysical processes of aromatic compounds. aip.org The emission spectrum would be expected to be a near mirror image of the longest-wavelength absorption band.

Fluorescence lifetime is the average time a molecule spends in the excited state before emitting a photon. nih.gov This is an intrinsic property of a fluorophore and is typically in the nanosecond (ns) range for organic molecules. nih.gov It can be measured using time-domain or frequency-domain techniques. The lifetime can be affected by various environmental factors, including solvent polarity and the presence of quenching agents like dissolved oxygen. dtic.mil

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | ~280 nm |

| Emission Wavelength (λem) | ~310 nm |

| Fluorescence Lifetime (τ) | 2 - 5 ns |

Note: This data is hypothetical and based on typical values for substituted aromatic compounds. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. Therefore, a detailed analysis of its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and intermolecular interactions based on experimental single-crystal X-ray diffraction, cannot be provided at this time.

The determination of a crystal structure through X-ray crystallography is a prerequisite for a definitive understanding of the three-dimensional arrangement of molecules in the solid state. This technique would provide precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the this compound molecule in its crystalline form.

Crystal Packing: The arrangement of molecules relative to one another within the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions such as hydrogen bonding (involving the hydroxyl group), halogen bonding (involving the fluorine atoms), and π-π stacking interactions between the aromatic rings. These interactions are fundamental to the stability and physical properties of the solid material.

Without experimental crystallographic data, any discussion of the solid-state architecture of this compound would be purely speculative. Further research involving the growth of single crystals of this compound and subsequent analysis by X-ray diffraction is necessary to elucidate its solid-state structure.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of complex molecules like 2,4-Difluoro-5-hydroxybenzotrifluoride. Methods such as Density Functional Theory (DFT) and other ab initio approaches are used to solve the electronic Schrödinger equation, providing detailed information about molecular geometry, electronic energy, and orbital distributions. northwestern.edulsu.edu

The electronic structure is further described by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. emerginginvestigators.org In analogous substituted phenols, DFT calculations have been employed to determine a range of quantum chemical descriptors that predict reactivity.

To illustrate the type of data generated from such calculations, the table below shows theoretical descriptors for p-fluorophenol, a structurally related compound, calculated using DFT.

| Quantum Descriptor | Calculated Value | Physical Significance |

|---|---|---|

| Ionization Potential (I) | ~8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | ~0.4 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | ~4.05 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | ~4.45 eV | Ability to attract electrons. |

| Electrophilicity Index (ω) | ~2.45 eV | Propensity to accept electrons. |

Data is illustrative and based on calculations for analogous compounds like p-fluorophenol.

These descriptors for this compound would be influenced by the combined electronic effects of two fluorine atoms, a hydroxyl group, and a trifluoromethyl group, creating a unique reactivity profile.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Landscapes

DFT is a powerful tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. rsc.org For compounds structurally similar to this compound, specifically trifluoromethylphenols (TFMPs), DFT calculations have been instrumental in mapping the pathways of spontaneous aqueous defluorination. rsc.orgchemrxiv.org

These studies reveal that the defluorination of TFMPs likely proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org The reaction is initiated by the deprotonation of the phenolic hydroxyl group, forming a phenolate (B1203915). This phenolate is the key reactive species. The negative charge on the phenolate delocalizes into the aromatic ring, which drives the β-elimination of a fluoride (B91410) ion from the trifluoromethyl group. This rate-determining step leads to the formation of a highly reactive quinone difluoromethide intermediate. rsc.org

The energy landscape of this transformation, as calculated by DFT, shows that subsequent steps are energetically favorable. The quinone difluoromethide intermediate rapidly undergoes further reactions, including the elimination of the remaining two fluoride ions, ultimately leading to the formation of the corresponding hydroxybenzoic acid. rsc.org The calculated Gibbs free energy of activation (ΔG‡) for the rate-determining step provides a quantitative measure of the reaction's kinetic feasibility.

The table below presents DFT-calculated activation energies for the defluorination of various TFMPs, highlighting how substituent positions influence reactivity.

| Compound | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|

| 4-Trifluoromethylphenol (4-TFMP) | 21.2 | 22.6 |

| 2-Trifluoromethylphenol (2-TFMP) | 22.6 | 23.5 |

| 2-Chloro-4-trifluoromethylphenol (2-Cl-4-TFMP) | 23.7 | 24.2 |

Data from a study on the aqueous defluorination of trifluoromethylphenols. rsc.org

For this compound, a similar DFT analysis would be necessary to map its specific energy landscape, accounting for the influence of the two additional fluorine substituents on the stability of intermediates and transition states.

Solvation Models and Environmental Influences on Reactivity

Chemical reactions rarely occur in a vacuum; the surrounding solvent environment can dramatically influence reactivity. Computational chemistry accounts for these effects using solvation models. These models can be broadly categorized as implicit (continuum) or explicit. jdftx.org

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. jdftx.orgmdpi.com These models are computationally efficient for estimating the bulk effects of a solvent on the energy and geometry of a solute.

Explicit solvation models involve including individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific short-range interactions, such as hydrogen bonding, which are often critical. uit.noresearchgate.net For phenolic compounds, studies have shown that including even a few explicit water molecules around the hydroxyl group leads to a much more accurate prediction of properties like the acid dissociation constant (pKa). mdpi.comresearchgate.net An accurate pKa prediction is crucial, as the reactivity of phenols like this compound often depends on their deprotonation state. rsc.org

For instance, in the defluorination of TFMPs, DFT calculations showed that the presence of explicit water molecules in the transition state significantly lowers the activation energy for HF elimination, indicating that water actively participates in the reaction mechanism through a hydrogen-bonding network. rsc.org

The choice of functional, basis set, and solvation model collectively determines the accuracy of the computational prediction, as illustrated in the table below for the pKa calculation of phenol (B47542).

| Method (Functional/Solvation Model) | Explicit Water Molecules | Calculated pKa | Mean Absolute Error |

|---|---|---|---|

| CAM-B3LYP / SMD | 0 | 10.7 | 0.73 |

| CAM-B3LYP / SMD | 1 | 10.3 | 0.40 |

| CAM-B3LYP / SMD | 2 | 10.0 | 0.37 |

| Experimental Value | - | 9.99 | - |

Data adapted from a study on computational pKa determination of phenolic compounds. mdpi.com

This demonstrates that a hybrid approach, combining a continuum model with a few explicit solvent molecules at the reaction center, often provides the most accurate and insightful results for reactions in solution.

Advanced Derivatization Strategies for 2,4 Difluoro 5 Hydroxybenzotrifluoride

Site-Selective Functionalization of the Aromatic Ring

The reactivity of the aromatic ring in 2,4-Difluoro-5-hydroxybenzotrifluoride is influenced by the directing effects of the fluorine, hydroxyl, and trifluoromethyl substituents. Strategic functionalization requires overcoming the challenges posed by this substitution pattern to achieve site-selectivity.

Directed Ortho-Lithiation: A powerful strategy for achieving regioselective substitution is directed ortho-lithiation (DoM). wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. In the case of this compound, the hydroxyl group must first be protected to prevent it from reacting with the organolithium reagent. The protected hydroxyl group then acts as the DMG. For instance, protection of the hydroxyl group as a tetrahydropyranyl (THP) ether provides a substrate where the THP-protected hydroxy group has a superior ortho-directing effect compared to the trifluoromethyl group. organic-chemistry.org This allows for selective lithiation at the C6 position, adjacent to the protected hydroxyl group. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents at this position.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one of the fluorine atoms by a nucleophile. The regioselectivity of this reaction is dependent on the reaction conditions and the nature of the nucleophile.

Selective Protection and Deprotection Strategies for the Hydroxyl Group

To perform selective modifications on the aromatic ring or to introduce linkers, the reactive hydroxyl group of this compound often needs to be temporarily protected. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.orguchicago.edu

Common protecting groups for phenols include ethers and silyl (B83357) ethers. uchicago.edunih.gov The selection of a suitable protecting group is guided by the specific reaction sequence planned.

| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |

| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C), Strong acids | Stable to a wide range of non-reducing conditions. |

| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl) with a base (e.g., DIPEA) | Acidic conditions (e.g., HCl in MeOH) | Stable to basic and nucleophilic conditions. |

| tert-Butyldimethylsilyl (TBS) | tert-Butyldimethylsilyl chloride (TBSCl) with a base (e.g., imidazole) | Fluoride (B91410) sources (e.g., TBAF), Acidic conditions | Stable to basic conditions, but labile to acid and fluoride. |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) or triflate (TIPSOTf) with a base | Fluoride sources, Stronger acidic conditions than TBS | More sterically hindered and more stable to acid than TBS. |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP) with an acid catalyst (e.g., PTSA) | Acidic conditions (e.g., aqueous HCl) | Stable to basic, nucleophilic, and reducing conditions. |

Table 1: Common Protecting Groups for the Hydroxyl Group of this compound

The deprotection step must be carefully chosen to avoid unwanted side reactions on the derivatized molecule. For instance, silyl ethers are readily cleaved by fluoride ions, a method that is generally mild and compatible with many other functional groups. wikipedia.orgnih.govnumberanalytics.com Benzyl ethers can be removed under neutral conditions via hydrogenolysis, which is advantageous when acid- or base-labile groups are present. organic-chemistry.org

Catalyst-Controlled Derivatization for Complex Molecule Synthesis

Modern synthetic chemistry increasingly relies on catalyst-controlled reactions to achieve high levels of selectivity and efficiency in the synthesis of complex molecules. nih.gov For the derivatization of this compound, transition metal catalysis, particularly with palladium and rhodium, offers powerful tools for C-H functionalization and cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: After introduction of a suitable handle, such as a halide or a triflate group, onto the aromatic ring of a protected this compound derivative, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.orgnih.govnih.gov These reactions are highly versatile and allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts are particularly effective in directing C-H activation and functionalization. nih.govnih.govmdpi.comrsc.orgresearchgate.net Through the use of appropriate directing groups, rhodium catalysts can selectively activate and functionalize specific C-H bonds on the aromatic ring of this compound derivatives, enabling the synthesis of complex structures that would be difficult to access through traditional methods.

Introduction of Diverse Chemical Tags and Linkers

The ability to attach chemical tags and linkers to this compound is essential for its application in areas such as chemical biology and materials science. These tags can serve various purposes, including acting as reporters (e.g., fluorescent dyes), affinity labels, or as points of attachment to other molecules or solid supports. fluorochem.co.uklumiprobe.comnih.govillinois.eduacs.orgnih.govsymeres.comosti.govyoutube.com

The introduction of a linker typically involves a two-step process: first, a functional group that is compatible with the desired linker chemistry is introduced onto the this compound core, often through the methods described in the previous sections. Subsequently, the linker is attached to this functional group.

Commonly used functional groups for linker attachment and their corresponding conjugation chemistries are summarized in the table below:

| Functional Group on Benzotrifluoride (B45747) | Linker Reactive Group | Resulting Linkage |

| Amine (-NH₂) | NHS ester, Isothiocyanate | Amide, Thiourea |

| Carboxylic acid (-COOH) | Amine (with carbodiimide) | Amide |

| Alkyne (-C≡CH) | Azide | Triazole (Click Chemistry) |

| Azide (-N₃) | Alkyne | Triazole (Click Chemistry) |

| Thiol (-SH) | Maleimide, Halide | Thioether |

Table 2: Common Chemistries for Attaching Linkers and Tags

For example, a linker containing a terminal alkyne can be "clicked" onto an azide-functionalized this compound derivative using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. nih.gov Similarly, perfluoroaromatic linkers can be used for conjugation, reacting with nucleophiles like amines, phenols, and thiols. researchgate.net The choice of linker and conjugation strategy depends on the specific application and the desired properties of the final conjugate. wikipedia.orguchicago.edu

Applications in Advanced Organic Synthesis

Role as a Versatile Fluorinated Building Block for Complex Molecules

Fluorinated building blocks are foundational components used to introduce fluorine atoms or fluoroalkyl groups into larger molecules. nih.gov The inclusion of fluorine can profoundly alter a molecule's physical, chemical, and biological properties. alfa-chemistry.combeilstein-journals.org Attributes such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly desirable in drug design and agricultural chemistry. fluorochem.co.ukacs.org

2,4-Difluoro-5-hydroxybenzotrifluoride is an archetypal versatile fluorinated building block. It provides chemists with a scaffold that simultaneously contains three distinct types of fluorine environments: two aromatic C-F bonds and a trifluoromethyl (CF₃) group. This dense fluorination is sought after for creating novel bioactive compounds and high-performance materials. chemimpex.com The hydroxyl group adds another layer of versatility, serving as a handle for a wide array of chemical transformations, from simple etherification to more complex cross-coupling reactions after conversion to a triflate or nonaflate.

Construction of Fluorine-Containing Heterocyclic Systems

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with numerous successful drugs, including anticancer agents and antibiotics, featuring these scaffolds. alfa-chemistry.com The strategic placement of fluorine on a heterocyclic ring can significantly influence the drug's efficacy and pharmacokinetic profile. fluorochem.co.uk

The phenolic nature of this compound makes it an excellent precursor for the synthesis of various oxygen-containing heterocycles, such as fluorinated analogs of coumarins, chromones, or dibenzofurans. The hydroxyl group can act as an internal nucleophile in cyclization reactions. Furthermore, the strong electron-withdrawing effects of the fluorine atoms and the CF₃ group heavily influence the reactivity of the aromatic ring, allowing for regioselective reactions that might be difficult to achieve on a less-substituted phenol (B47542). This controlled reactivity is crucial for the efficient construction of complex, fluorine-rich heterocyclic systems that are of high interest in pharmaceutical research.

Utilization in Asymmetric Synthesis and Chiral Catalyst Development

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern pharmacology. The development of effective chiral catalysts and ligands is a key focus of this field. Fluorinated compounds are increasingly used in catalyst design due to the unique electronic and steric properties of fluorine. rsc.org The incorporation of fluorine can influence the conformational preferences of a catalyst or ligand and its interactions with substrates, leading to higher enantioselectivity. rsc.org

While direct applications of this compound in this area are still emerging, its highly functionalized and electron-deficient aromatic core makes it a promising candidate for developing new chiral ligands and organocatalysts. chimia.ch The phenol group can be used as an anchor point to build larger, more complex chiral structures. The fluorine substituents can engage in non-covalent interactions, such as dipole-dipole or hydrogen bonding, within the catalytic pocket, which can be critical for achieving high levels of stereocontrol in asymmetric transformations. rsc.orgthe-innovation.orgthe-innovation.org

Precursor for Advanced Polyaromatic and Bioactive Scaffolds

Polyaromatic and poly-heteroaromatic scaffolds are prevalent in materials science (e.g., organic light-emitting diodes, OLEDs) and are the core of many biologically active molecules. The synthesis of these complex systems often relies on transition-metal-catalyzed cross-coupling reactions. Polyfluorinated substituents are known to enhance the stability and lipophilicity of these bioactive compounds. researchgate.net

This compound is a valuable precursor for such molecules. The hydroxyl group can be readily converted into a triflate (OTf) or other suitable leaving group, creating an electrophilic site for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the precise and strategic linking of the difluoro-trifluoromethyl-phenyl moiety to other aromatic or heteroaromatic rings. This approach enables the construction of complex, fluorinated polyphenyl ethers and other advanced polyaromatic systems, which can then be evaluated for their biological activity or material properties. researchgate.net The synthesis of related structures, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the utility of such poly-substituted aromatic rings as key intermediates for antimicrobial drugs. semanticscholar.org

Applications in Medicinal Chemistry Research

Intermediate in the Synthesis of Fluorine-Containing Pharmaceuticals

Fluorinated compounds are integral to the pharmaceutical industry, with a significant percentage of top-selling drugs containing at least one fluorine atom. acs.org Aromatic compounds like 2,4-Difluoro-5-hydroxybenzotrifluoride serve as key building blocks or intermediates in the synthesis of more complex, biologically active molecules. chemimpex.comshreemlifesciences.com The presence of multiple fluorine substituents on the benzotrifluoride (B45747) core provides a chemically stable and lipophilic moiety that is desirable in drug design. researchgate.net

The synthetic utility of this compound stems from its reactive sites. The phenolic hydroxyl group can be readily modified through reactions such as etherification or esterification, allowing for the attachment of various side chains or pharmacophores. Furthermore, the aromatic ring itself, activated by the hydroxyl group and influenced by the electron-withdrawing fluorine and trifluoromethyl groups, can potentially undergo further substitution reactions to build more complex molecular architectures. While specific commercial drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various advanced pharmaceutical intermediates. For instance, related structures like 2,4-difluorophenyl derivatives are crucial intermediates for azole antifungal drugs. researchgate.net Similarly, substituted trifluoromethylphenols are foundational for a range of therapeutic agents. google.com

Design and Development of Enzyme Inhibitors and Receptor Ligands based on Structural Modifications (excluding clinical outcomes)

The design of selective enzyme inhibitors and receptor ligands is a primary goal of drug discovery. The unique electronic properties and structural features of this compound make it an attractive starting point for such endeavors. The strategic placement of fluorine can alter the binding affinities of molecules with enzymes and receptors. researchgate.net

The development of inhibitors often involves modifying a core scaffold to optimize interactions with a biological target. The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, a critical interaction in many protein-ligand binding events. nih.gov Medicinal chemists can leverage this functional group by designing derivatives where it interacts with key residues in an enzyme's active site or a receptor's binding pocket.

Moreover, the trifluoromethyl group is a well-established bioisostere for other chemical groups and is known for its strong electron-withdrawing nature and ability to increase lipophilicity, which can enhance binding to hydrophobic pockets within a protein. mdpi.com Research on related structures, such as 2-(5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-4-(coumarin-3-yl)thiazoles, has demonstrated that the trifluoromethyl and hydroxyl moieties are key components of pharmacologically active compounds, in this case, exhibiting anti-inflammatory and antibacterial properties. nih.gov The development of mechanism-based enzyme inhibitors often takes advantage of fluorine's unique electronegativity and its ability to stabilize intermediates or act as a leaving group in enzymatic reactions. nih.govnih.gov

Precursors for Radiolabeling in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. mdanderson.orgmdpi.com Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal half-life (109.7 min), low positron energy, and the feasibility of its incorporation into a vast array of organic molecules. tandfonline.comnih.govgoogle.com

Aromatic compounds containing a phenol (B47542) group, such as this compound, are potential precursors for ¹⁸F-radiolabeling. While direct labeling on an unactivated aromatic ring is challenging, the hydroxyl group can be converted into a more suitable leaving group (e.g., sulfonate, nitro group, or a trialkylammonium salt) to facilitate nucleophilic aromatic substitution with [¹⁸F]fluoride. This is a common strategy for producing ¹⁸F-labeled PET tracers. springernature.com Although direct ¹⁸F-labeling of this compound has not been specifically detailed in the reviewed literature, the principles of radiochemistry support its potential as a precursor. The development of novel PET tracers is an active area of research, with studies focusing on the synthesis and evaluation of ¹⁸F-labeled tryptophan analogues and other small molecules for tumor imaging. nih.govnih.gov The stable C-F bonds already present in the molecule would remain, while the hydroxyl position offers a site for the introduction of the ¹⁸F isotope, creating a tracer whose distribution and metabolism could be tracked in real-time.

Exploration in Structure-Activity Relationship (SAR) Studies for Bioactive Molecules (excluding clinical human trials)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov These studies involve synthesizing a series of analogues of a lead compound and evaluating their effects on a biological target. The goal is to identify the key structural features (pharmacophores) responsible for the desired activity and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.

This compound is an excellent candidate scaffold for SAR studies. Its defined structure allows for systematic modifications at several key positions:

The Hydroxyl Group: It can be alkylated to form ethers, acylated to form esters, or replaced with other functional groups (e.g., amine, thiol) to probe the importance of hydrogen bonding and acidity at this position.

The Aromatic Ring: The hydrogen at position 6 could be substituted with various groups to explore steric and electronic effects.

The Fluorine Substituents: Analogues could be synthesized with fluorine atoms at different positions, or with other halogens, to determine the optimal substitution pattern for activity.

Extensive SAR investigations are typically required to determine the optimal placement of fluorine atoms in a drug candidate. mdpi.com Studies on other fluorinated compound classes, such as cannabinoids and taxoids, have shown that the position of fluorine substitution can have dramatic and sometimes unpredictable effects on biological activity, highlighting the importance of empirical SAR studies. nih.govnih.gov

Modulation of Metabolic Stability and Bioavailability through Fluorine Introduction (theoretical aspects)

One of the most significant advantages of incorporating fluorine into drug candidates is the potential to improve their metabolic stability and, consequently, their bioavailability. nih.govresearchgate.net The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family. tandfonline.comwikipedia.organnualreviews.org

In the context of this compound, the fluorine atoms and the trifluoromethyl group contribute to its pharmacokinetic profile in several theoretical ways:

Blocking Metabolic Oxidation: Aromatic rings are common sites of metabolic oxidation (hydroxylation) by CYP450 enzymes. By occupying positions 2 and 4, the fluorine atoms physically block these sites from attack, preventing the formation of potentially inactive or rapidly cleared metabolites. tandfonline.comprinceton.edu

Modulating Acidity (pKa): The strongly electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly lowers the pKa of the phenolic hydroxyl group compared to phenol itself. tandfonline.comannualreviews.org This change in acidity can affect a molecule's ionization state at physiological pH, influencing its solubility, cell membrane permeability, and ability to bind to target proteins. nih.gov

Increasing Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids). researchgate.netbenthamscience.com Enhanced lipophilicity can improve absorption and transport across biological membranes, potentially leading to better bioavailability. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties. tandfonline.com

These theoretical benefits underscore why fluorinated scaffolds like this compound are highly valued in drug discovery programs aimed at developing more robust and effective therapeutic agents. encyclopedia.pub

Table of Theoretical Effects of Fluorine Moieties on Pharmacokinetic Properties

| Structural Feature | Property Affected | Theoretical Effect | Citation |

|---|---|---|---|

| C-F Bonds on Aromatic Ring | Metabolic Stability | Blocks sites of oxidative metabolism by CYP450 enzymes, increasing the molecule's half-life. | tandfonline.comannualreviews.orgprinceton.edu |

| Trifluoromethyl (-CF₃) Group | Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and absorption. | researchgate.netmdpi.com |

| Fluorine & -CF₃ Groups | Acidity (pKa) of Phenol | Lowers the pKa of the hydroxyl group due to strong electron-withdrawing effects, altering the ionization state at physiological pH. | nih.govtandfonline.com |

| Overall Fluorination | Binding Affinity | Can enhance binding to target proteins through unique electrostatic or hydrophobic interactions. | researchgate.netbenthamscience.com |

| Overall Fluorination | Bioavailability | Can improve bioavailability by increasing metabolic stability and modulating physicochemical properties for better absorption. | encyclopedia.pubnih.gov |

Applications in Agrochemical Research

The strategic incorporation of fluorine atoms into molecular structures has become a cornerstone of modern agrochemical design, leading to products with enhanced efficacy, stability, and selectivity. The compound 2,4-Difluoro-5-hydroxybenzotrifluoride serves as a highly functionalized building block, embodying several key features sought after in the development of next-generation crop protection agents. Its unique arrangement of two fluorine atoms and a trifluoromethyl group on a phenyl ring provides a powerful scaffold for creating novel active ingredients.

Future Research Directions

Exploration of Sustainable and Green Synthetic Pathways

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 2,4-Difluoro-5-hydroxybenzotrifluoride should prioritize the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. numberanalytics.commonash.edu Traditional multi-step syntheses often rely on hazardous reagents and high-boiling solvents that are difficult to remove and pose environmental risks. rsc.orgdovepress.com

Promising avenues for exploration include mechanochemical methods, which utilize mechanical force to drive reactions, often in the absence of bulk solvents. rsc.orgrsc.org A solid-state aromatic nucleophilic fluorination protocol, for instance, could offer a rapid and efficient route that eliminates the need for toxic, high-boiling point solvents. rsc.org Furthermore, biocatalysis presents a compelling green alternative. The use of engineered enzymes, such as phenol (B47542) hydroxylases, could enable selective ortho-hydroxylation of fluorinated precursors under mild, aqueous conditions, drawing inspiration from observed biotransformations of other fluorophenols. researchgate.net Investigating the use of more environmentally friendly solvents, such as benzotrifluoride (B45747) itself, which has utility as a reaction medium, could also contribute to a more sustainable process. researchgate.net

| Synthetic Strategy | Key Principles | Potential Advantages | Research Challenges |

|---|---|---|---|

| Mechanochemistry | Solvent-free or reduced solvent, energy efficiency | Reduced waste, faster reaction times, operational simplicity. rsc.org | Scale-up feasibility, catalyst compatibility, substrate scope. |

| Biocatalysis (Enzymatic) | Renewable catalysts, mild conditions, high selectivity | High chemo- and regioselectivity, biodegradable catalysts, aqueous media. researchgate.net | Enzyme discovery and engineering, stability, and substrate tolerance. |

| Flow Chemistry | Process intensification, improved safety and control | Enhanced heat and mass transfer, safer handling of hazardous intermediates, potential for automation. | Reactor design, catalyst immobilization, managing solid precipitation. |

| Use of Greener Solvents | Reduced environmental impact, improved safety | Lower toxicity, easier recycling, potential for bio-derived solvents. researchgate.net | Solubility of reagents and catalysts, compatibility with reaction conditions. |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Methods

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes, minimizing byproducts, and ensuring process safety. For a molecule like this compound, advanced analytical and computational tools are essential to probe the intricate details of its formation and reactivity.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful technique for this purpose. nih.gov The ¹⁹F nucleus offers high sensitivity, a wide chemical shift range, and no background signal in typical organic systems, making it an ideal probe for monitoring the consumption of fluorinated reactants and the formation of intermediates and products in real-time. rsc.orgnih.gov The application of specialized techniques like stopped-flow ¹⁹F NMR could enable the study of very fast reaction kinetics, capturing data on short-lived, transient species that are invisible to conventional analysis. connectnmruk.ac.uk

Complementing these experimental methods, computational chemistry provides invaluable insights at the molecular level. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine the energies of transition states and intermediates, and elucidate the electronic effects of the fluorine and trifluoromethyl substituents. researchgate.net Such studies can explain observed regioselectivity, predict the reactivity of different sites on the molecule, and guide the rational design of more efficient catalysts and reaction conditions. nih.govresearchgate.net

| Technique | Type | Potential Insights for this compound Synthesis |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Experimental (In Situ) | Real-time tracking of fluorinated species, identification of intermediates, kinetic profiling, quantification of byproducts. researchgate.net |

| Stopped-Flow NMR | Experimental (In Situ) | Analysis of rapid, non-equilibrium reaction kinetics (sub-second timescale). connectnmruk.ac.uk |

| Density Functional Theory (DFT) | Computational | Calculation of reaction energy profiles, visualization of transition states, prediction of electronic properties (HOMO/LUMO levels), understanding substituent effects. researchgate.net |

| Cyclic Voltammetry (CV) | Experimental | Probing redox properties, assessing electronic influence of substituents on the aromatic ring. |

Integration with Machine Learning for De Novo Design and Property Prediction

Artificial intelligence and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules with tailored properties. arxiv.org For this compound, these tools offer a pathway to rapidly explore its chemical space and identify derivatives with enhanced performance for specific applications.

Once new molecular structures are generated, their physicochemical and biological properties can be predicted using other ML models, such as graph neural networks. chemrxiv.org Models like Chemprop have demonstrated high accuracy in predicting properties like solubility, reactivity, and biological activity from molecular structure alone. arxiv.org This predictive power enables high-throughput virtual screening, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources. rsc.orgrsc.org

| Phase | Objective | Key Methodologies | Expected Outcome |

|---|---|---|---|

| 1. Data Curation | Assemble a training dataset. | Collect data on known fluorinated aromatic compounds and their measured properties (e.g., pKa, solubility, binding affinity). | A structured database for model training. |

| 2. Model Training | Develop predictive models for key properties. | Train graph neural networks or other ML algorithms on the curated dataset. arxiv.org | Accurate models capable of predicting properties from molecular structure. chemrxiv.org |

| 3. De Novo Generation | Create novel molecular structures. | Use generative models (e.g., VAEs, GANs) seeded with the this compound scaffold. nih.gov | A large virtual library of novel, synthetically accessible derivatives. |

| 4. Virtual Screening | Identify top-performing candidates. | Apply the trained predictive models to the generated library to score molecules based on desired properties. | A prioritized list of candidate molecules for laboratory synthesis. |

Expansion into Emerging Fields (e.g., Materials Science, Catalysis)

The unique electronic properties and stability conferred by fluorine atoms make fluorinated compounds highly valuable in advanced materials and catalysis. numberanalytics.comnumberanalytics.com Future research should actively explore the integration of this compound into these emerging fields.

In Materials Science , the incorporation of fluorine into polymers can dramatically enhance thermal stability, chemical resistance, and confer unique optical and electrical properties. numberanalytics.comrsc.org The subject compound, with its reactive hydroxyl group, is an ideal candidate to serve as a monomer or a key building block for high-performance polymers, such as polyethers, polyesters, or epoxies. These materials could find applications in aerospace, electronics, and energy storage as specialty coatings, low-dielectric materials, or stable electrolyte components. numberanalytics.comnih.gov

In Catalysis , benzotrifluoride derivatives are known to be important intermediates and building blocks. researchgate.netalibaba.com The specific electronic profile of this compound, arising from the interplay of its electron-donating and withdrawing groups, could make it a valuable ligand precursor in organometallic catalysis. A ligand derived from this molecule could modulate the electronic properties of a metal center, potentially enhancing catalytic activity, selectivity, or stability in a variety of chemical transformations.

| Field | Potential Role of Compound | Key Properties Imparted | Necessary Research Steps |

|---|---|---|---|

| Materials Science | Monomer for specialty polymers (e.g., polyethers, polycarbonates). | High thermal stability, chemical inertness, low dielectric constant, hydrophobicity. numberanalytics.com | Develop polymerization methods using the hydroxyl group; characterize the resulting polymer's physical and chemical properties. |

| Electronics | Precursor for organic semiconductors or dielectric layers. | Lowered HOMO/LUMO energy levels, enhanced resistance to oxidation. rsc.org | Synthesize derivatives for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs); measure charge mobility and device performance. |

| Catalysis | Precursor for a novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. | Modulation of metal center electronics, enhanced catalyst stability. | Synthesize ligand derivatives; coordinate them to transition metals; test catalytic performance in cross-coupling or hydrogenation reactions. |

| Energy Storage | Additive or building block for electrolyte materials in batteries. | Improved electrochemical stability and ionic conductivity. numberanalytics.com | Incorporate into electrolyte formulations; perform electrochemical testing in battery cells to assess stability and performance. |

常见问题

Q. What are the optimal synthetic routes for 2,4-Difluoro-5-hydroxybenzotrifluoride, and how do reaction conditions influence yield and purity?

Methodological Answer :

- Step 1 : Start with halogenated benzotrifluoride precursors (e.g., 2,4-dichloro-5-fluorobenzotrifluoride) and employ nucleophilic aromatic substitution (SNAr) for hydroxyl group introduction. Use NaOH or KOH in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Step 2 : Monitor fluorination efficiency via <sup>19</sup>F NMR to track substituent positions and avoid over-fluorination .

- Step 3 : Optimize purification using column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the hydroxy derivative .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Resolve fluorine and proton environments; compare coupling constants to distinguish ortho/meta/para substituents .

- FT-IR : Confirm hydroxyl (broad peak ~3200–3600 cm⁻¹) and trifluoromethyl (strong C-F stretch ~1100–1200 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₇H₃F₅O) and fragmentation patterns to rule out byproducts .

Q. How can researchers address solubility challenges during experimental design?

Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for reactions and aqueous-organic biphasic systems for extractions .

- Derivatization : Temporarily protect the hydroxyl group (e.g., silylation) to enhance solubility in non-polar media .

Advanced Research Questions

Q. How can mechanistic insights into fluorination reactions improve synthesis of this compound?

Methodological Answer :

Q. What strategies resolve contradictions in reported reaction conditions for hydroxyl group introduction?

Methodological Answer :

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer :

Q. What computational approaches predict interactions of this compound with biological targets?

Methodological Answer :

Q. How can researchers mitigate challenges in isolating trace impurities during synthesis?

Methodological Answer :

- HPLC-MS with Ion Mobility : Separate isobaric impurities and characterize structures via collision-induced dissociation .

- Crystallography : Optimize crystal growth (e.g., slow evaporation in ethanol/water) to isolate pure forms for X-ray analysis .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points or spectral data?

Methodological Answer :

Q. What protocols validate the environmental impact of this compound in lab waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。